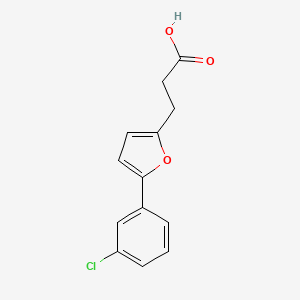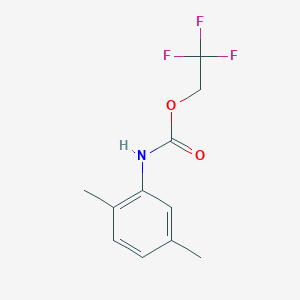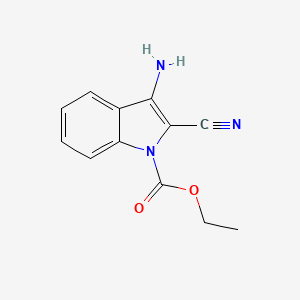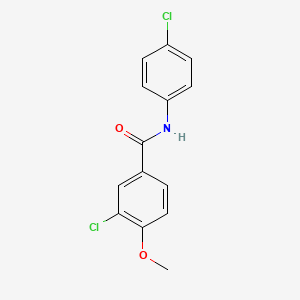![molecular formula C72H90O6 B11943291 Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- CAS No. 61160-97-2](/img/structure/B11943291.png)
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-: is a complex organic compound with the molecular formula C72H90O6 and a molecular weight of 1051.5 g/mol This compound is characterized by the presence of six tert-butylphenoxy groups attached to a benzene ring through methylene linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the reaction of benzene with 4-(1,1-dimethylethyl)phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the interactions between large organic molecules and biological macromolecules such as proteins and nucleic acids .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design and development. Its structural features allow for the attachment of various pharmacophores, making it a versatile candidate for drug discovery .
Industry: In the industrial sector, Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylphenoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(1,1-dimethylethyl)-4-phenoxy-
- Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
- Benzene, 1,4-bis(1,1-dimethylethyl)-
Comparison: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is unique due to the presence of six tert-butylphenoxy groups, which significantly enhance its steric bulk and influence its chemical reactivity. In contrast, similar compounds like Benzene, 1-(1,1-dimethylethyl)-4-phenoxy- and Benzene, 1-(1,1-dimethylethyl)-4-ethyl- have fewer substituents, resulting in different physical and chemical properties. The increased number of substituents in Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- also provides more sites for potential functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
61160-97-2 |
|---|---|
Molekularformel |
C72H90O6 |
Molekulargewicht |
1051.5 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis[(4-tert-butylphenoxy)methyl]benzene |
InChI |
InChI=1S/C72H90O6/c1-67(2,3)49-19-31-55(32-20-49)73-43-61-62(44-74-56-33-21-50(22-34-56)68(4,5)6)64(46-76-58-37-25-52(26-38-58)70(10,11)12)66(48-78-60-41-29-54(30-42-60)72(16,17)18)65(47-77-59-39-27-53(28-40-59)71(13,14)15)63(61)45-75-57-35-23-51(24-36-57)69(7,8)9/h19-42H,43-48H2,1-18H3 |
InChI-Schlüssel |
WKCZJODMBMMENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)(C)C)COC4=CC=C(C=C4)C(C)(C)C)COC5=CC=C(C=C5)C(C)(C)C)COC6=CC=C(C=C6)C(C)(C)C)COC7=CC=C(C=C7)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)



![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)


